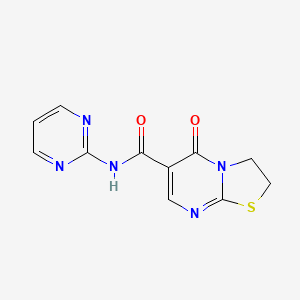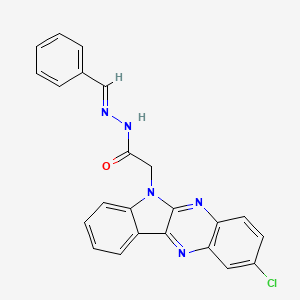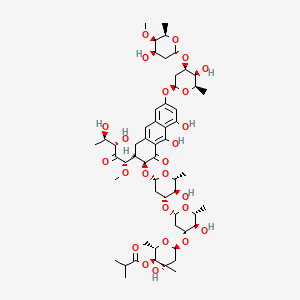
Olivomycin C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Olivomycin C is a member of the aureolic acid group of antibiotics, which are known for their antitumor properties. These compounds are produced by actinomycetes, a type of filamentous bacteria. This compound, like its relatives mithramycin and chromomycin, is an aromatic glycosylated polyketide. It has been studied for its potential use in cancer treatment due to its ability to bind to DNA and interfere with transcription and replication processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of olivomycin C involves complex chemical reactions, including selective chemical modifications of its parent compound, olivomycin A. Methods for selective chemical modification of olivomycin A have been developed to produce various analogs, including this compound . These modifications often involve altering the carbohydrate moieties attached to the aglycone structure of the compound.
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using specific strains of actinomycetes. These bacteria are cultured under controlled conditions to optimize the yield of the desired antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate this compound .
化学反応の分析
Types of Reactions: Olivomycin C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity and reduce toxicity .
Common Reagents and Conditions: Common reagents used in the chemical modification of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the desired modifications are achieved .
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogs with altered biological activities. These analogs are studied for their potential use in cancer treatment and other therapeutic applications .
科学的研究の応用
Olivomycin C has been extensively studied for its antitumor properties. It binds to the minor groove of DNA, particularly at GC-rich regions, and interferes with transcription and replication processes. This makes it a potent inhibitor of cancer cell proliferation . Additionally, this compound has been investigated for its potential use in treating other diseases, such as bacterial infections and inflammatory conditions .
作用機序
The mechanism of action of olivomycin C involves binding to the minor groove of DNA at GC-rich regions. This binding interferes with the transcription and replication processes, leading to the inhibition of cancer cell proliferation. The compound also affects the expression of specific oncogenes, such as c-Myc, by blocking their transcription . The molecular targets of this compound include DNA and various transcription factors involved in gene regulation .
類似化合物との比較
Olivomycin C is similar to other aureolic acid antibiotics, such as mithramycin and chromomycin. These compounds share a common aglycone structure but differ in their carbohydrate moieties and specific chemical modifications . This compound is unique in its specific binding affinity to GC-rich regions of DNA and its potent antitumor activity . Other similar compounds include olivomycin A, olivomycin B, and chromomycin A3 .
Conclusion
This compound is a promising compound with significant potential in cancer treatment and other therapeutic applications. Its unique chemical structure and mechanism of action make it a valuable subject of scientific research. Continued studies on this compound and its analogs may lead to the development of more effective and less toxic antitumor agents.
特性
CAS番号 |
6988-59-6 |
|---|---|
分子式 |
C56H82O25 |
分子量 |
1155.2 g/mol |
IUPAC名 |
[(2S,3S,4S,6S)-6-[(2R,3R,4R,6S)-6-[(2R,3R,4R,6S)-6-[[(2S,3S)-3-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-8,9-dihydroxy-6-[(2S,4R,5S,6R)-5-hydroxy-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-1-oxo-3,4-dihydro-2H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]oxy-3-hydroxy-2-methyloxan-4-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-methylpropanoate |
InChI |
InChI=1S/C56H82O25/c1-21(2)55(67)81-54-27(8)75-41(20-56(54,9)68)79-36-18-39(72-24(5)47(36)63)78-35-19-40(73-25(6)46(35)62)80-53-31(52(70-11)50(66)44(60)22(3)57)14-29-12-28-13-30(15-32(58)42(28)48(64)43(29)49(53)65)76-38-17-34(45(61)23(4)71-38)77-37-16-33(59)51(69-10)26(7)74-37/h12-13,15,21-27,31,33-41,44-47,51-54,57-64,68H,14,16-20H2,1-11H3/t22-,23-,24-,25-,26-,27+,31+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44+,45+,46-,47-,51+,52+,53+,54+,56+/m1/s1 |
InChIキー |
LVQLLOXZUPHSMZ-MOZSSQLDSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2[C@@H](CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)O[C@H]5C[C@H]([C@H]([C@H](O5)C)O)O[C@@H]6C[C@H]([C@H]([C@H](O6)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O[C@H]8C[C@]([C@H]([C@@H](O8)C)OC(=O)C(C)C)(C)O)O |
正規SMILES |
CC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)O)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


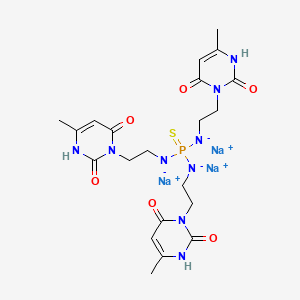

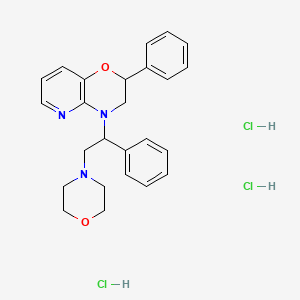

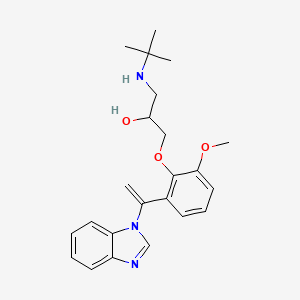
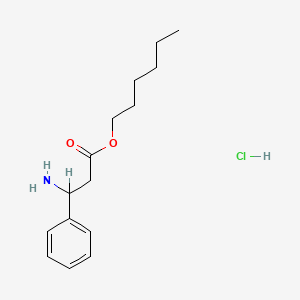
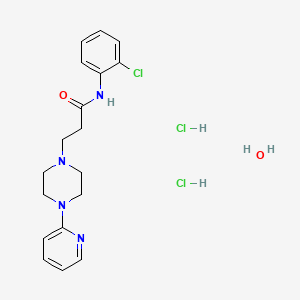
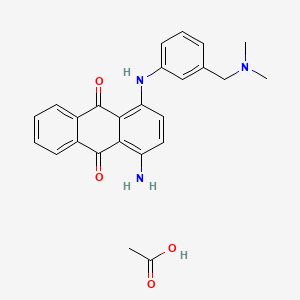
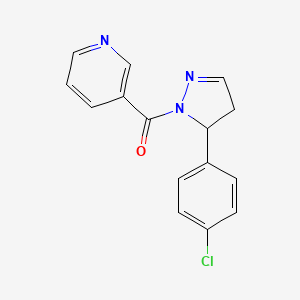
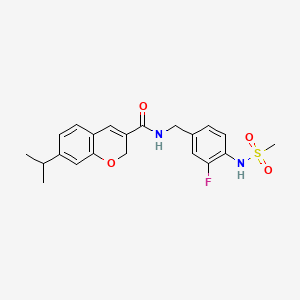
![bis[5-(hydroxymethyl)heptyl] octanedioate](/img/structure/B12750403.png)

